Calendic acid

Vue d'ensemble

Description

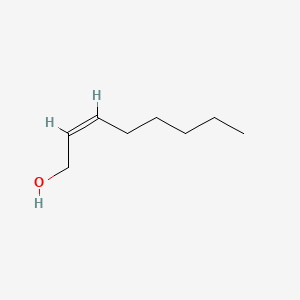

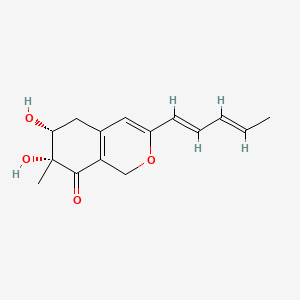

L'acide octadécatriénoïque 8(E),10(E),12(Z) est un acide gras polyinsaturé contenant trois doubles liaisons situées aux atomes de carbone 8, 10 et 12. La configuration unique de ces doubles liaisons, avec deux en configuration E (trans) et une en configuration Z (cis), confère à ce composé des propriétés chimiques et physiques distinctes. Il fait partie de la famille des acides octadécatriénoïques, connus pour leurs rôles dans divers processus biologiques et leurs avantages potentiels pour la santé.

Applications De Recherche Scientifique

8(E),10(E),12(Z)-Octadecatrienoic Acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.

Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications.

Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive compounds.

Mécanisme D'action

Target of Action

Calendic acid, a major fatty acid found in Calendula officinalis, has a predominant cytotoxic action . Its primary target is the gene lcf1, which is involved in the encoding of long-chain fatty acyl-CoA synthetase . This gene plays a crucial role in lipid metabolism and energy production.

Mode of Action

The mechanism of action of this compound involves lipid peroxidation and downregulation of the lcf1 gene . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. The downregulation of the lcf1 gene reduces the production of long-chain fatty acyl-CoA synthetase, thereby altering lipid metabolism.

Biochemical Pathways

This compound is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This biochemical pathway is unique and contributes to the distinctive properties of this compound.

Pharmacokinetics

It’s known that this compound is an omega-6 fatty acid , which suggests that it may follow similar metabolic pathways as other omega-6 fatty acids

Result of Action

This compound has been shown to reduce feed intake and improve feed utilization in mice when calendula oil is added to the feedstuff . This suggests that this compound may have potential applications in weight management or metabolic health. Additionally, laboratory work suggests that this compound may have similar in vitro bioactivities to the conjugated linoleic acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound in Calendula officinalis may be affected by growing conditions . Furthermore, the bioactivity of this compound may be influenced by the composition of the diet, as demonstrated by the effects observed when calendula oil is added to mouse feed . .

Analyse Biochimique

Biochemical Properties

Calendic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It is synthesized in Calendula officinalis from linoleate by an unusual delta-12-oleate desaturase, which converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This conversion involves the interaction of this compound with specific enzymes, such as the delta-12-oleate desaturase, which facilitates the formation of the conjugated double bond system. Additionally, this compound can be esterified within phospholipids, indicating its interaction with lipid molecules and its potential role in membrane structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. In vitro studies suggest that this compound can inhibit the growth of human colon cancer cells and induce apoptosis, highlighting its potential anti-cancer properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. For instance, this compound may modulate the expression of genes involved in lipid metabolism and inflammatory responses, thereby affecting cellular function and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound exerts its effects by binding to lipid molecules and enzymes involved in lipid metabolism. The unique conjugated double bond system of this compound allows it to interact with lipid membranes, potentially altering their fluidity and function. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s bioactivities and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can have beneficial effects, such as improved feed utilization and reduced feed intake in mice . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s bioactivities.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound is synthesized from linoleate by the action of delta-12-oleate desaturase, which introduces the conjugated double bond system . This metabolic pathway involves the interaction of this compound with enzymes and cofactors that facilitate its conversion and incorporation into lipid molecules. The presence of this compound can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in lipid membranes and other cellular compartments. The transport and distribution of this compound are essential for its bioactivity and potential therapeutic effects, as they determine the compound’s availability and interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized within lipid membranes, where it can exert its effects on membrane structure and function. The compound’s localization is critical for its bioactivity, as it determines the sites of interaction with enzymes, proteins, and other biomolecules involved in cellular processes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l'acide octadécatriénoïque 8(E),10(E),12(Z) implique généralement l'utilisation de précurseurs d'acides gras insaturés. Une méthode courante est la production microbienne utilisant des souches spécifiques de bactéries telles que Pseudomonas aeruginosa. Ces bactéries peuvent convertir l'acide ricinoléique en l'acide triénoïque souhaité dans des conditions contrôlées. Les conditions de réaction optimales comprennent un pH de 8,0, une température d'incubation de 27°C et une vitesse d'agitation de 150 tr/min pendant 48 heures .

Méthodes de production industrielle : La production industrielle de l'acide octadécatriénoïque 8(E),10(E),12(Z) peut être réalisée par des procédés de fermentation microbienne à grande échelle. L'utilisation de bioréacteurs permet un contrôle précis des conditions environnementales, garantissant des rendements élevés et une pureté du produit final. Le procédé implique la culture de Pseudomonas aeruginosa dans des milieux riches en nutriments, suivie de l'extraction et de la purification de l'acide triénoïque.

Analyse Des Réactions Chimiques

Types de réactions : L'acide octadécatriénoïque 8(E),10(E),12(Z) subit diverses réactions chimiques, notamment :

Oxydation : Les doubles liaisons de la molécule la rendent sensible à l'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.

Réduction : Les doubles liaisons peuvent être réduites en liaisons simples par des réactions d'hydrogénation, généralement en présence d'un catalyseur tel que le palladium sur carbone.

Substitution : Le groupe acide carboxylique peut participer à des réactions d'estérification et d'amidification, formant respectivement des esters et des amides.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et l'ozone.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium.

Substitution : Les alcools et les amines en présence de catalyseurs acides pour l'estérification et l'amidification, respectivement.

Principaux produits formés :

Oxydation : Hydroperoxydes et autres dérivés oxydés.

Réduction : Acides gras saturés.

Substitution : Esters et amides de l'acide octadécatriénoïque.

4. Applications de la recherche scientifique

L'acide octadécatriénoïque 8(E),10(E),12(Z) a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des acides gras polyinsaturés dans diverses réactions chimiques.

Biologie : Il joue un rôle dans la structure et la fonction de la membrane cellulaire, influençant la fluidité de la membrane et les voies de signalisation.

Médecine : Des recherches ont montré des propriétés anti-inflammatoires et anticancéreuses potentielles, ce qui en fait un candidat pour des applications thérapeutiques.

Industrie : Il est utilisé dans la production de polymères biodégradables et comme précurseur pour la synthèse d'autres composés bioactifs.

5. Mécanisme d'action

Le mécanisme d'action de l'acide octadécatriénoïque 8(E),10(E),12(Z) implique son incorporation dans les membranes cellulaires, où il affecte la fluidité et la fonction de la membrane. Il peut également agir comme un ligand pour des récepteurs spécifiques, modulant les voies de signalisation impliquées dans l'inflammation et la prolifération cellulaire. Les cibles moléculaires comprennent les récepteurs activés par les proliférateurs de peroxysomes (PPAR) et d'autres récepteurs nucléaires qui régulent l'expression des gènes.

Composés similaires :

Acide linoléique : Un acide gras polyinsaturé avec deux doubles liaisons aux atomes de carbone 9 et 12.

Acide alpha-linolénique : Un acide gras polyinsaturé avec trois doubles liaisons aux atomes de carbone 9, 12 et 15.

Acide gamma-linolénique : Un acide gras polyinsaturé avec trois doubles liaisons aux atomes de carbone 6, 9 et 12.

Comparaison : L'acide octadécatriénoïque 8(E),10(E),12(Z) est unique en raison de sa configuration spécifique de doubles liaisons, qui confère des propriétés chimiques et biologiques distinctes. Contrairement aux acides linoléique et alpha-linolénique, qui ont toutes des configurations cis, la configuration mixte E/Z de l'acide octadécatriénoïque 8(E),10(E),12(Z) affecte sa réactivité et son interaction avec les systèmes biologiques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.

Comparaison Avec Des Composés Similaires

Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.

Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.

Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.

Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Propriétés

IUPAC Name |

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGMPXYVZZCNDQ-KBPWROHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80897455 | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5204-87-5, 28872-28-8 | |

| Record name | Calendic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5204-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calendic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calendic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80897455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calendic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 40.5 °C | |

| Record name | Calendic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2Z)-2-[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cycloheptane-1,4-diol](/img/structure/B1236333.png)

![[4-Sulfooxy-2-[[1,2,5-trimethyl-5-[2-(1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl)ethyl]-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]methyl]phenyl] hydrogen sulfate](/img/structure/B1236341.png)

![(Z)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4-dihydroxyphenyl)prop-2-enamide](/img/structure/B1236347.png)

![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)